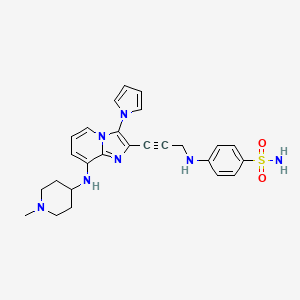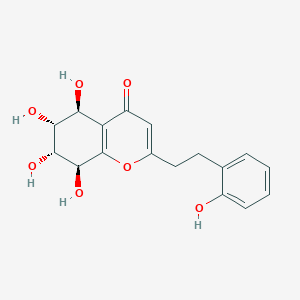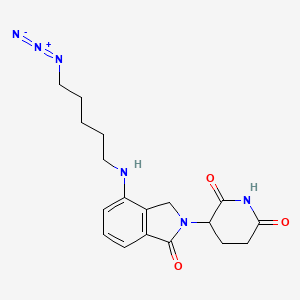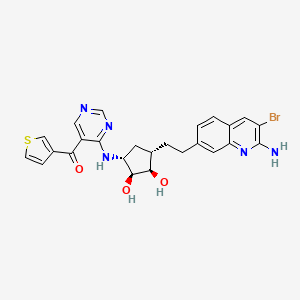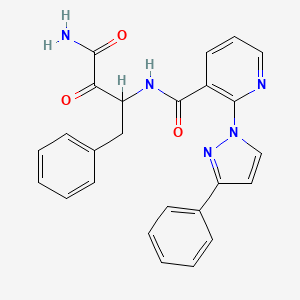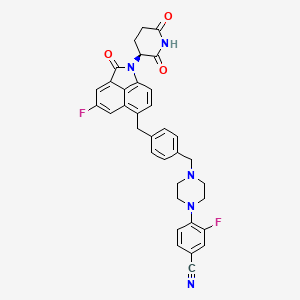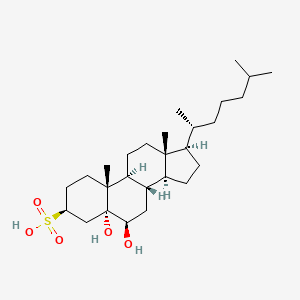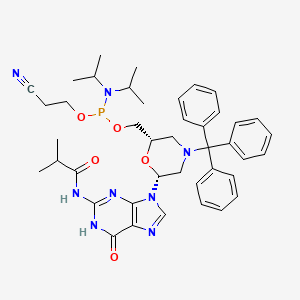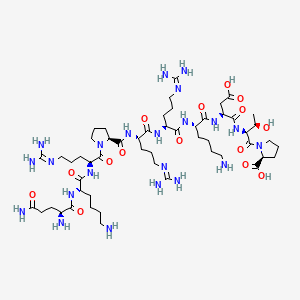
G-Subtide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
G-Subtide is a peptide compound with the empirical formula C53H96N22O15 and a molecular weight of 1281.47. It is primarily used as a substrate for protein kinase G, which is a cyclic guanosine monophosphate-dependent protein kinase. This compound is known for its role in various biochemical and physiological processes, particularly in the phosphorylation of proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
G-Subtide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The peptide chain is elongated by coupling the carboxyl group of the incoming amino acid to the amino group of the growing chain. After the desired sequence is assembled, the peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm the purity and identity of the peptide.
Analyse Chemischer Reaktionen
Types of Reactions
G-Subtide primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by protein kinase G. This reaction is crucial for the activation or deactivation of various proteins involved in cellular signaling pathways.
Common Reagents and Conditions
The phosphorylation of this compound typically requires adenosine triphosphate as a phosphate donor and protein kinase G as the catalyst. The reaction is carried out under physiological conditions, with a pH around 7.4 and a temperature of 37°C.
Major Products Formed
The primary product of the phosphorylation reaction is the phosphorylated form of this compound. This modified peptide can then participate in further biochemical processes, influencing various cellular functions.
Wissenschaftliche Forschungsanwendungen
G-Subtide has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study the activity and specificity of protein kinase G.
Biology: Helps in understanding the role of protein phosphorylation in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase G is implicated, such as cardiovascular diseases and certain cancers.
Industry: Utilized in the development of assays and diagnostic tools for detecting protein kinase G activity.
Wirkmechanismus
G-Subtide exerts its effects through phosphorylation by protein kinase G. The enzyme recognizes the specific amino acid sequence of this compound and transfers a phosphate group from adenosine triphosphate to the peptide. This phosphorylation event can alter the activity, localization, or interaction of proteins, thereby modulating various cellular pathways. The primary molecular target of this compound is protein kinase G, and the pathways involved include those related to cyclic guanosine monophosphate signaling.
Vergleich Mit ähnlichen Verbindungen
G-Subtide is unique due to its specific amino acid sequence and its role as a substrate for protein kinase G. Similar compounds include other peptide substrates for different kinases, such as:
Syntide 2: A substrate for protein kinase A.
Gly-Arg-Gly-Asp-Ser-Pro: A substrate for integrin receptors.
γ Secretase Inhibitor: Involved in the inhibition of γ secretase enzyme.
These compounds differ in their amino acid sequences and the enzymes they interact with, highlighting the specificity and uniqueness of this compound in its interactions with protein kinase G.
Eigenschaften
Molekularformel |
C53H96N22O15 |
|---|---|
Molekulargewicht |
1281.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C53H96N22O15/c1-28(76)40(49(88)75-26-10-17-37(75)50(89)90)73-46(85)35(27-39(78)79)72-45(84)31(12-3-5-21-55)68-42(81)32(13-6-22-64-51(58)59)69-43(82)33(14-7-23-65-52(60)61)70-47(86)36-16-9-25-74(36)48(87)34(15-8-24-66-53(62)63)71-44(83)30(11-2-4-20-54)67-41(80)29(56)18-19-38(57)77/h28-37,40,76H,2-27,54-56H2,1H3,(H2,57,77)(H,67,80)(H,68,81)(H,69,82)(H,70,86)(H,71,83)(H,72,84)(H,73,85)(H,78,79)(H,89,90)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t28-,29+,30+,31+,32+,33+,34+,35+,36+,37+,40+/m1/s1 |
InChI-Schlüssel |
ZNRLSBWZCPHSIT-QUDUTEPOSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)N)O |
Kanonische SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


